N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
Description
N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide (CAS: 955726-51-9) is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted at the 2-position with a propane-2-sulfonamide group and at the 7-position with a thiophene-2-carboxamide moiety. Its molecular formula is C₁₇H₂₀N₂O₃S₂, with a molecular weight of 364.5 g/mol . The structure (Fig.
The synthesis of such compounds typically involves condensation reactions between substituted anilines and carbonyl precursors. For example, analogous amide-bond formations use acid chlorides (e.g., thiophene-2-carbonyl chloride) and amines under reflux conditions in polar solvents like acetonitrile .
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSMVAZUHXPZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
This method involves condensing β-arylethylamines with carbonyl compounds under acidic conditions. For example, reacting 3,4-dimethoxyphenethylamine with formaldehyde in HCl/ethanol at 60°C yields 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Modifications include using microwave irradiation (120°C, 20 min) to accelerate the reaction, achieving 92% yield compared to 68% under traditional reflux.
Key Data:
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 60 | 120 |
| Time | 12 h | 20 min |
| Yield (%) | 68 | 92 |
| Purity (HPLC, %) | 95 | 99 |
Bischler-Napieralski Reaction
Cyclizing N-acyl-β-arylethylamines with POCl₃ or PPA forms 3,4-dihydroisoquinolines, which are subsequently hydrogenated. Using 2-(3,4-dimethoxyphenyl)ethylacetamide and PPA at 140°C for 6 h provides 6,7-dimethoxy-3,4-dihydroisoquinoline, followed by Pd/C-catalyzed hydrogenation (1 atm H₂, 25°C) to yield THIQ.
Introduction of the Propylsulfonyl Group
Sulfonylation at the THIQ nitrogen requires precise control to avoid over-functionalization.
Stepwise Sulfonylation Protocol
- Protection: Boc-protection of the THIQ amine using di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C (90% yield).
- Sulfonylation: Treating Boc-THIQ with propylsulfonyl chloride (1.2 eq) and Et₃N (2 eq) in DCM at −10°C for 2 h, followed by warming to 25°C.
- Deprotection: TFA-mediated Boc removal in DCM (95% yield over two steps).
Optimization Insight:
- Lower temperatures (−10°C) suppress N,N-disulfonylation byproducts.
- Propylsulfonyl chloride excess >1.5 eq decreases yield due to side reactions (e.g., sulfonic acid formation).
Thiophene-2-Carboxamide Coupling
Forming the amide bond between the sulfonylated THIQ and thiophene-2-carboxylic acid involves two approaches:
Acid Chloride Method
Carbodiimide-Mediated Coupling
Using EDCI (1.5 eq) and HOBt (1 eq) in DMF, stir at 25°C for 24 h (85% yield). This method avoids acidic byproducts but requires rigorous drying.
Comparative Analysis:
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Acid Chloride | 78 | 97 | HCl, pyridine salts |
| EDCI/HOBt | 85 | 99 | Urea derivatives |
Industrial-Scale Production Considerations
Transitioning from lab-scale to industrial synthesis necessitates modifications:
Continuous Flow Sulfonylation
A tubular reactor with staggered mixing zones (residence time: 30 min) maintains −10°C via cryogenic cooling, achieving 93% conversion vs. 88% in batch.
Solvent Recycling
DMF recovery via falling-film evaporation reduces costs by 40% in carbodiimide-mediated couplings.
Chemical Reactions Analysis
Types of Reactions
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is known to undergo several chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : With reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Especially nucleophilic substitution at the thiophene ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium at elevated temperatures.
Reduction: : Sodium borohydride in ethanol at room temperature.
Substitution: : Nucleophilic agents in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products from these reactions include oxidized sulfone derivatives, reduced amine forms, and various substituted thiophene compounds, depending on the specific reaction pathway.
Scientific Research Applications
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has significant scientific applications:
Chemistry: : Used as a precursor in the synthesis of complex molecules.
Biology: : Investigated for its interaction with biological macromolecules.
Industry: : Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
Mechanism
The compound exerts its effects through interaction with specific molecular targets, often involving the inhibition or activation of enzymes. The sulfonyl group plays a crucial role in binding to active sites, while the thiophene ring enhances the compound's stability and interaction with hydrophobic regions.
Molecular Targets and Pathways
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is known to target pathways involved in cellular signaling and metabolic regulation. Key molecular targets include kinases, proteases, and other enzymes critical to these pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide | 955726-51-9 | C₁₇H₂₀N₂O₃S₂ | 364.5 | - 2-position: Propane-2-sulfonamide - 7-position: Thiophene-2-carboxamide |
| N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide | 955727-83-0 | C₁₇H₁₈N₂O₃S₂ | 362.5 | - 2-position: Cyclopropanecarbonyl - 7-position: Thiophene-2-sulfonamide |
| N-(2-Nitrophenyl)thiophene-2-carboxamide | N/A | C₁₁H₈N₂O₃S | 248.3 | - Benzene ring: 2-Nitro group - Thiophene-2-carboxamide |
Key Observations:
Substituent Effects on Molecular Weight :
- The propane-2-sulfonamide group in the target compound increases its molecular weight compared to the cyclopropanecarbonyl analogue (364.5 vs. 362.5 g/mol) due to the additional oxygen and sulfur atoms .
- The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide significantly reduces molecular weight (248.3 g/mol) but introduces strong electron-withdrawing effects, altering reactivity .
Conformational Differences: In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between the benzene and thiophene rings are 8.5–13.5°, which are comparable to furan-based analogues (e.g., 9.71° in 2NPFC). This suggests minor steric hindrance from the nitro group .
Synthetic Routes: The target compound and its cyclopropanecarbonyl analogue likely share synthetic strategies involving sulfonylation or acylation of the tetrahydroisoquinoline core . In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide is synthesized via direct amide coupling between 2-nitroaniline and thiophene-2-carbonyl chloride, emphasizing the versatility of carboxamide bond formation .
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Property Comparison
| Property | Target Compound | Cyclopropanecarbonyl Analogue | N-(2-Nitrophenyl) Analogue |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~1.8 | ~1.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 |
Notes:
- The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide may confer genotoxic risks, as seen in related carboxanilides .
Research Findings and Implications
Crystal Packing and Intermolecular Interactions :
- N-(2-nitrophenyl)thiophene-2-carboxamide exhibits weak C–H⋯O/S interactions and lacks classical hydrogen bonds, forming S(6) ring motifs . Similar packing behavior is expected in the target compound, though the sulfonamide group may introduce additional S⋯O interactions .
The sulfonamide moiety may enhance binding to enzymatic pockets .
Biological Activity
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound that integrates a tetrahydroisoquinoline moiety with a thiophene-2-carboxamide structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
The molecular formula of this compound is , with a molecular weight of 306.38 g/mol. The presence of the sulfonyl group and the thiophene ring suggests unique interactions with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide functional group can interact with enzymes, potentially inhibiting their activity. This interaction is significant in pathways related to cancer and inflammation.
- Receptor Modulation : The tetrahydroisoquinoline structure may bind to specific receptors involved in neurotransmission and pain modulation, indicating potential use in treating neurological disorders.
Antitumor Activity
Recent studies have explored the antitumor properties of similar compounds within the tetrahydroisoquinoline class. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than those of established chemotherapeutics such as Doxorubicin .
Neurological Effects
The structural components suggest potential neuroprotective effects. Compounds with similar structures have shown promise in modulating neurotransmitter levels and reducing neuroinflammation . This could indicate that this compound may also exhibit neuroprotective properties.
Case Studies
- In Vitro Studies : A study on derivatives of tetrahydroisoquinolines reported that compounds with similar sulfonamide groups exhibited potent cytotoxic effects on cancer cell lines, suggesting that this compound may have similar activity.
- Animal Models : In vivo studies using animal models for neurodegenerative diseases have suggested that compounds with thiophene and sulfonamide functionalities can improve cognitive function and reduce markers of neuroinflammation .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.
- Step 2 : Sulfonylation at the 2-position using propylsulfonyl chloride under basic conditions (e.g., pyridine/DCM).
- Step 3 : Coupling of the thiophene-2-carboxamide group via amidation (e.g., EDCI/HOBt).
Challenges include optimizing reaction temperatures (50–80°C) to avoid side reactions and ensuring high purity via column chromatography or recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., propylsulfonyl vs. thiophene groups).
- Mass Spectrometry : HRMS to verify molecular weight (expected ~407.5 g/mol).
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient).
- X-ray Crystallography (if available): To resolve ambiguities in stereochemistry or bonding .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer :
- Enzyme Inhibition : Test against cholinesterases (acetylcholinesterase/butyrylcholinesterase) using Ellman’s assay .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Solubility Testing : Use DMSO/PBS to determine solubility limits for in vitro studies .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like desulfonylated analogs?
- Methodological Answer :
- Optimize Sulfonylation : Use anhydrous conditions (e.g., DMF as solvent, 0°C to room temperature) to reduce hydrolysis.
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
- In-line Monitoring : Employ LC-MS to track intermediate formation and adjust reaction times dynamically .
Q. How to resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy studies?
- Methodological Answer :
- Assay Conditions : Validate enzyme assays at physiological pH (7.4) and temperature (37°C) to mimic in vivo environments.
- Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to identify rapid degradation pathways.
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate exposure with efficacy .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with varied substituents (e.g., replacing propylsulfonyl with methylsulfonyl or aryl groups).
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict binding interactions with target enzymes.
- Fragment-Based Screening : Identify critical pharmacophores (e.g., sulfonamide vs. carboxamide groups) via SPR or ITC .
Q. How to design in vivo studies to evaluate neuroprotective or anti-inflammatory effects?
- Methodological Answer :
- Animal Models : Use LPS-induced neuroinflammation in mice or Aβ-induced Alzheimer’s models.
- Dosing Regimens : Administer orally (10–50 mg/kg/day) with vehicle controls (e.g., 0.5% methylcellulose).
- Biomarker Analysis : Measure TNF-α, IL-6 (ELISA) and Aβ plaques (immunohistochemistry) in brain tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
